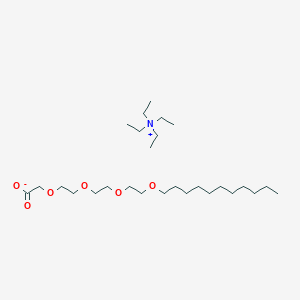![molecular formula C10H8N4O3 B12585694 5-[(pyridin-2-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 307975-70-8](/img/structure/B12585694.png)
5-[(pyridin-2-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(Pyridin-2-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrimidine ring fused with a pyridine moiety, which contributes to its diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(pyridin-2-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of pyridine-2-amine with barbituric acid derivatives. One common method includes the reaction of pyridine-2-amine with 2,4,6-trioxo-1,3,5-triazinane in the presence of a suitable catalyst under reflux conditions . The reaction is usually carried out in a solvent such as ethanol or toluene, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-[(Pyridin-2-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific functional groups on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
5-[(Pyridin-2-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-[(pyridin-2-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
5-(Arylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-triones: These compounds share a similar pyrimidine core but differ in the substituents on the pyrimidine ring.
Pyrido[2,3-d]pyrimidin-5-ones: These compounds have a fused pyridine-pyrimidine structure but differ in the oxidation state and functional groups.
Uniqueness
5-[(Pyridin-2-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific combination of a pyridine moiety with a pyrimidine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
307975-70-8 |
|---|---|
Fórmula molecular |
C10H8N4O3 |
Peso molecular |
232.20 g/mol |
Nombre IUPAC |
6-hydroxy-5-[(E)-pyridin-2-yliminomethyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H8N4O3/c15-8-6(9(16)14-10(17)13-8)5-12-7-3-1-2-4-11-7/h1-5H,(H3,13,14,15,16,17)/b12-5+ |
Clave InChI |
FPNUBNCFIRKYMG-LFYBBSHMSA-N |
SMILES isomérico |
C1=CC=NC(=C1)/N=C/C2=C(NC(=O)NC2=O)O |
SMILES canónico |
C1=CC=NC(=C1)N=CC2=C(NC(=O)NC2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1-Hydroxypropan-2-yl)phenyl]benzamide](/img/structure/B12585612.png)
![N-(2-Furylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12585616.png)
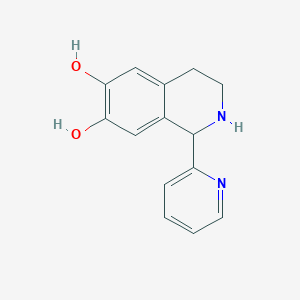
![3,5,8,10,12-pentazatricyclo[7.4.0.02,6]trideca-1(13),2(6),3,7,9,11-hexaene](/img/structure/B12585624.png)
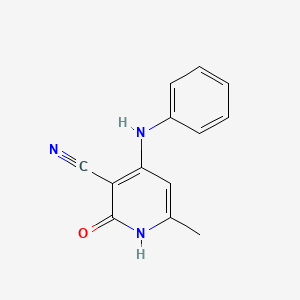
![2-[2-(Benzylsulfanyl)propan-2-yl]-1,3-dioxolane](/img/structure/B12585626.png)
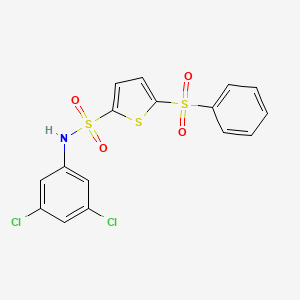
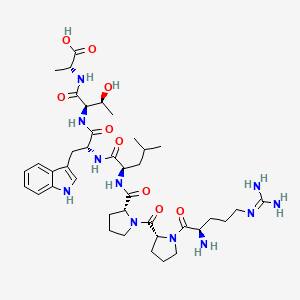
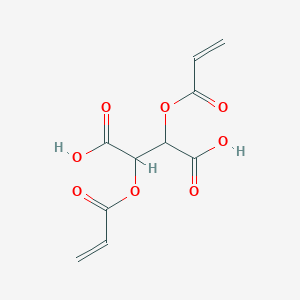
![Methyl 2-{[(1,3-benzothiazol-2-yl)sulfanyl]methyl}prop-2-enoate](/img/structure/B12585658.png)
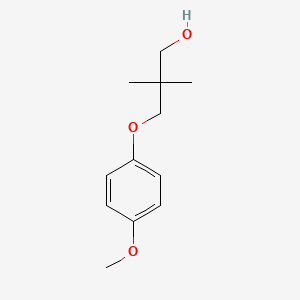
![2-Hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12585669.png)
![2,2'-[4-(Thiophen-2-yl)pyridine-2,6-diyl]bis(1-oxo-1lambda~5~-pyridine)](/img/structure/B12585674.png)
